molecular formula C25H21FO3 B11634345 3-benzyl-5-[(2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[(2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11634345
M. Wt: 388.4 g/mol
InChI Key: WYABXPDAQGPCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-5-[(2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.

    Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide under basic conditions.

    Attachment of the 2-fluorophenylmethoxy group: This can be done via nucleophilic substitution, where the chromen-2-one derivative reacts with 2-fluorophenylmethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[(2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-BENZYL-5-[(2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-4,7-dimethyl-2H-chromen-2-one: Lacks the 2-fluorophenylmethoxy group.

    5-[(2-Fluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one: Lacks the benzyl group.

Uniqueness

The presence of both the benzyl and 2-fluorophenylmethoxy groups in 3-BENZYL-5-[(2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE contributes to its unique chemical and biological properties. These functional groups can enhance its binding affinity to biological targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C25H21FO3

Molecular Weight

388.4 g/mol

IUPAC Name

3-benzyl-5-[(2-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one

InChI

InChI=1S/C25H21FO3/c1-16-12-22(28-15-19-10-6-7-11-21(19)26)24-17(2)20(25(27)29-23(24)13-16)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3

InChI Key

WYABXPDAQGPCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.